molecular formula C21H18N2O4 B15075327 N-(2,6-Dimethylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide CAS No. 853351-27-6

N-(2,6-Dimethylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide

Cat. No.: B15075327
CAS No.: 853351-27-6
M. Wt: 362.4 g/mol
InChI Key: UPTBEANFCOOSIF-ZRDIBKRKSA-N
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Description

N-(2,6-Dimethylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a dimethylphenyl group, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dimethylaniline with a suitable furan derivative, followed by nitration and subsequent amide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often emphasizes the optimization of reaction conditions to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)-3-(5-(4-nitrophenyl)-2-furyl)-2-propenamide: Similar structure with a different position of the nitro group.

    N-(2,6-Dimethylphenyl)-3-(5-(3-aminophenyl)-2-furyl)-2-propenamide: Contains an amine group instead of a nitro group.

    N-(2,6-Dimethylphenyl)-3-(5-(3-methylphenyl)-2-furyl)-2-propenamide: Contains a methyl group instead of a nitro group.

Uniqueness

N-(2,6-Dimethylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

853351-27-6

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

(E)-N-(2,6-dimethylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C21H18N2O4/c1-14-5-3-6-15(2)21(14)22-20(24)12-10-18-9-11-19(27-18)16-7-4-8-17(13-16)23(25)26/h3-13H,1-2H3,(H,22,24)/b12-10+

InChI Key

UPTBEANFCOOSIF-ZRDIBKRKSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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